![molecular formula C15H11ClN4OS B12122762 N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide CAS No. 329226-92-8](/img/structure/B12122762.png)

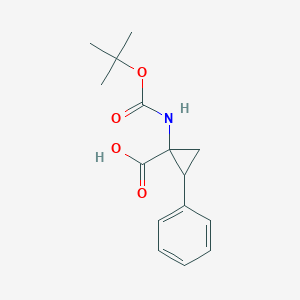

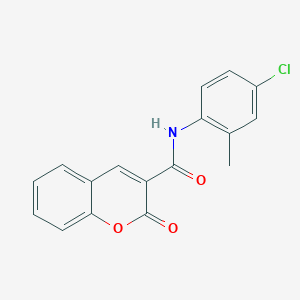

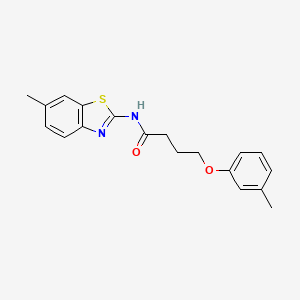

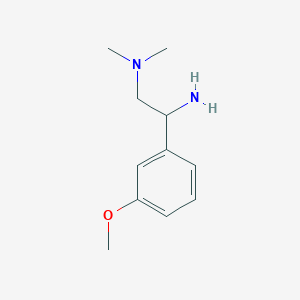

N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

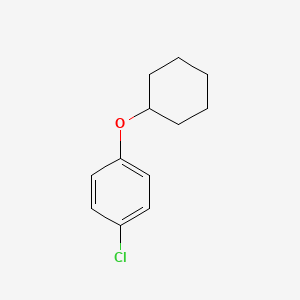

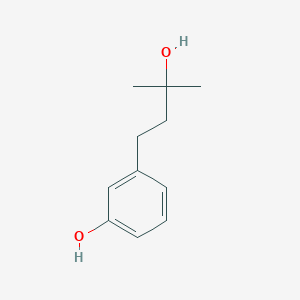

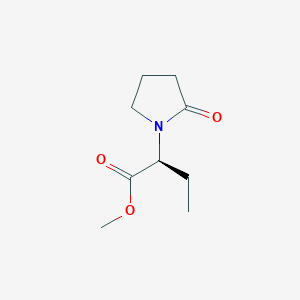

N-[5-(4-Chlorbenzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamid ist eine synthetische organische Verbindung, die zur Klasse der Thiadiazol-Derivate gehört. Thiadiazole sind bekannt für ihre vielfältigen biologischen Aktivitäten, darunter antimikrobielle, krebshemmende und entzündungshemmende Eigenschaften.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[5-(4-Chlorbenzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamid umfasst typischerweise die folgenden Schritte:

Bildung des Thiadiazolrings: Der erste Schritt beinhaltet die Cyclisierung von Thiosemicarbazid mit geeigneten Carbonsäuren oder deren Derivaten, um den 1,3,4-Thiadiazolring zu bilden.

Substitutionsreaktion: Der Thiadiazolring wird dann einer Substitutionsreaktion mit 4-Chlorbenzylchlorid in Gegenwart einer Base wie Kaliumcarbonat unterzogen, um die 4-Chlorbenzylgruppe einzuführen.

Kopplung mit Isonicotinsäure: Schließlich wird das substituierte Thiadiazol mit Isonicotinsäure oder ihren Derivaten unter Verwendung von Kupplungsmitteln wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) gekoppelt, um das Endprodukt zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab, wobei kontinuierliche Fließreaktoren eingesetzt werden, um die Reaktions-Effizienz und Ausbeute zu verbessern. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, ist für die großtechnische Synthese entscheidend.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide typically involves the following steps:

Formation of Thiadiazole Ring: The initial step involves the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives to form the 1,3,4-thiadiazole ring.

Substitution Reaction: The thiadiazole ring is then subjected to a substitution reaction with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chlorobenzyl group.

Coupling with Isonicotinic Acid: Finally, the substituted thiadiazole is coupled with isonicotinic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom im Thiadiazolring, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können auf die Nitrogruppe (falls vorhanden) oder den Thiadiazolring abzielen und diese in Amine oder andere reduzierte Formen umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile oder nucleophile Substitutionsreaktionen eingehen, wodurch verschiedene funktionelle Gruppen eingeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden üblicherweise verwendet.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder chemische Reduktion unter Verwendung von Natriumborhydrid (NaBH4).

Substitution: Halogenierungsmittel, Nitrierungsmittel oder Alkylierungsmittel unter sauren oder basischen Bedingungen.

Hauptprodukte

Oxidation: Sulfoxide, Sulfone.

Reduktion: Amine, reduzierte Thiadiazol-Derivate.

Substitution: Halogenierte, nitrierte oder alkylierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird N-[5-(4-Chlorbenzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung verschiedener chemischer Reaktionen und die Entwicklung neuer Synthesemethoden.

Biologie

Biologisch hat sich diese Verbindung als vielversprechend als antimikrobielles Mittel erwiesen. Studien haben seine Wirksamkeit gegen eine Reihe von grampositiven und gramnegativen Bakterien gezeigt, was es zu einem potenziellen Kandidaten für die Entwicklung neuer Antibiotika macht .

Medizin

In der medizinischen Chemie wird die Verbindung auf ihre krebshemmende Wirkung untersucht. Es wurde festgestellt, dass es die Proliferation bestimmter Krebszelllinien, einschließlich Brust- und Lungenkrebszellen, hemmt . Sein Wirkmechanismus beinhaltet die Induktion von Apoptose und Zellzyklusarrest.

Industrie

Industriell kann die Verbindung bei der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt werden. Seine vielseitige chemische Struktur ermöglicht Modifikationen, die ihre Aktivität und Selektivität verbessern können.

Wirkmechanismus

Der Wirkmechanismus von N-[5-(4-Chlorbenzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamid beinhaltet mehrere molekulare Ziele und Pfade:

Antimikrobielle Aktivität: Die Verbindung stört die Synthese der bakteriellen Zellwand und hemmt wichtige Enzyme, was zum Tod von Bakterienzellen führt.

Krebshemmende Aktivität: Sie induziert Apoptose durch Aktivierung von Caspasen und den mitochondrialen Weg. Sie verursacht auch Zellzyklusarrest in der G2/M-Phase, indem sie wichtige regulatorische Proteine hemmt.

Wirkmechanismus

The mechanism of action of N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide involves several molecular targets and pathways:

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.

Anticancer Activity: It induces apoptosis through the activation of caspases and the mitochondrial pathway. It also causes cell cycle arrest at the G2/M phase by inhibiting key regulatory proteins.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-[5-(4-Chlorbenzyl)-1,3,4-thiadiazol-2-yl]-piperazinylchinolon-Derivate: Diese Verbindungen zeigen auch antimikrobielle Aktivität, unterscheiden sich aber in ihrer Kernstruktur und ihren spezifischen biologischen Zielen.

1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylharnstoff-Derivate: Diese werden hauptsächlich auf ihre krebshemmende Wirkung untersucht und haben eine signifikante Zytotoxizität gegenüber verschiedenen Krebszelllinien gezeigt.

Einzigartigkeit

N-[5-(4-Chlorbenzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamid zeichnet sich durch seine doppelte antimikrobielle und krebshemmende Wirkung aus. Seine einzigartige Kombination aus einem Thiadiazolring und einem Isonicotinamid-Bestandteil bietet ein vielseitiges Gerüst für weitere chemische Modifikationen und Optimierungen.

Eigenschaften

CAS-Nummer |

329226-92-8 |

|---|---|

Molekularformel |

C15H11ClN4OS |

Molekulargewicht |

330.8 g/mol |

IUPAC-Name |

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide |

InChI |

InChI=1S/C15H11ClN4OS/c16-12-3-1-10(2-4-12)9-13-19-20-15(22-13)18-14(21)11-5-7-17-8-6-11/h1-8H,9H2,(H,18,20,21) |

InChI-Schlüssel |

MIQMPSHECPUIJO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)C3=CC=NC=C3)Cl |

Löslichkeit |

26.5 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide](/img/structure/B12122683.png)

![Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy-](/img/structure/B12122695.png)

![(2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12122705.png)

![4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol](/img/structure/B12122726.png)

![[4-(diphenylmethyl)piperazinyl]-N,N-dibenzamide](/img/structure/B12122740.png)

![5-(2,2-Dimethyl-propyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122778.png)